REACTION_SMILES
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[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[F:21][N:22]([S:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])=[O:31])[S:32]([c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)(=[O:39])=[O:40].[Li:8].[O:41]1[CH2:42][CH2:43][CH2:44][CH2:45]1.[n:9]1[c:10]([CH:15]([C:16](=[O:17])[O:18][CH3:19])[CH3:20])[cH:11][cH:12][cH:13][cH:14]1>>[n:9]1[c:10]([C:15]([C:16](=[O:17])[O:18][CH3:19])([CH3:20])[F:21])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)N(F)S(=O)(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)c1ccccn1
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(F)c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |